
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- is an organic compound with the molecular formula C9H15Cl2N. This compound is characterized by the presence of a heptynyl group attached to an amine functional group, which is further substituted with two chloroethyl groups. It is a derivative of heptyne and is known for its applications in various chemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- typically involves the reaction of 2-heptyn-1-amine with chloroethyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to facilitate the substitution reaction. The reaction mixture is usually refluxed to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the triple bond in the heptynyl group can lead to the formation of heptane derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of heptane derivatives.
Scientific Research Applications
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- involves its interaction with cellular components. The chloroethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of cellular processes. This compound can target DNA, proteins, and enzymes, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Bis(2-chloroethyl)amine hydrochloride
- 2-Chloro-N-(2-chloroethyl)ethanamine hydrochloride
- N,N-Bis(2-chloroethyl)amine hydrochloride
Uniqueness
2-Heptyn-1-amine, N,N-bis(2-chloroethyl)- is unique due to the presence of the heptynyl group, which imparts distinct chemical properties compared to other similar compounds. This structural feature allows for specific interactions and reactions that are not observed in other bis(2-chloroethyl)amine derivatives .
Properties
CAS No. |
81525-14-6 |
|---|---|
Molecular Formula |
C11H19Cl2N |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
N,N-bis(2-chloroethyl)hept-2-yn-1-amine |
InChI |
InChI=1S/C11H19Cl2N/c1-2-3-4-5-6-9-14(10-7-12)11-8-13/h2-4,7-11H2,1H3 |
InChI Key |
YVRVWHHODFVGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CCN(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


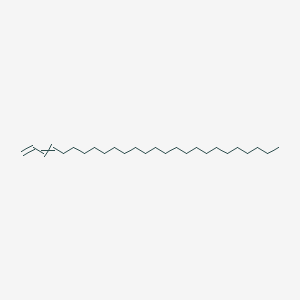

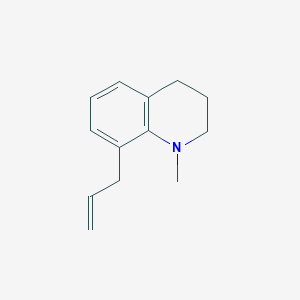
![4-[(1-Benzothiophen-3-yl)methoxy]-1H-imidazo[4,5-c]pyridine](/img/structure/B14413104.png)
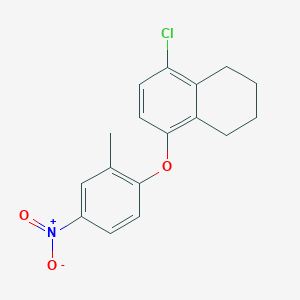
![1-Chloro-4-[2-(4-methylphenyl)ethenesulfonyl]benzene](/img/structure/B14413109.png)

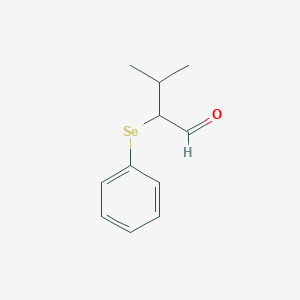
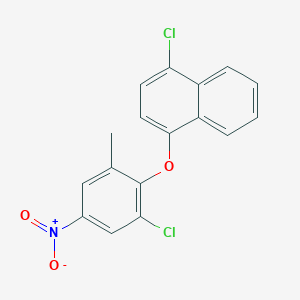
![1a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14413132.png)



![3-Chloronaphtho[1,2-b]thiophene-2-carbonyl chloride](/img/structure/B14413143.png)
